![molecular formula C28H23NO2 B12594710 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid CAS No. 648908-11-6](/img/structure/B12594710.png)
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid is an organic compound that features a fluorene moiety, which is known for its rigidity and photophysical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid typically involves the following steps:
Formation of the Fluorene Derivative: The starting material, 9,9-dimethylfluorene, is brominated to form 9,9-dimethyl-2-bromofluorene.
Coupling Reaction: The brominated fluorene undergoes a Suzuki coupling reaction with phenylboronic acid to form 9,9-dimethyl-2-phenylfluorene.
Amination: The phenylfluorene derivative is then subjected to an amination reaction with aniline to form the corresponding amino derivative.
Carboxylation: Finally, the amino derivative is carboxylated using carbon dioxide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as fluorescent probes or bioactive molecules.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: The compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorene moiety can engage in π-π stacking interactions, while the amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s photophysical properties and its behavior in biological systems.
相似化合物的比较
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: This compound shares the fluorene core but has different functional groups, leading to distinct reactivity and applications.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another fluorene derivative with unique electronic properties, used in organic electronics.
Uniqueness
4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid is unique due to its combination of the fluorene moiety with amino and carboxyl functional groups. This combination imparts specific photophysical properties and reactivity, making it valuable for applications in materials science and organic electronics.
属性
CAS 编号 |
648908-11-6 |
|---|---|
分子式 |
C28H23NO2 |
分子量 |
405.5 g/mol |
IUPAC 名称 |
4-(N-(9,9-dimethylfluoren-2-yl)anilino)benzoic acid |
InChI |
InChI=1S/C28H23NO2/c1-28(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)28)29(20-8-4-3-5-9-20)21-14-12-19(13-15-21)27(30)31/h3-18H,1-2H3,(H,30,31) |
InChI 键 |
VIJKIIOPTYZXEF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

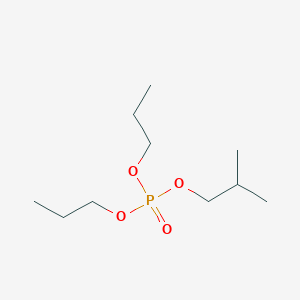
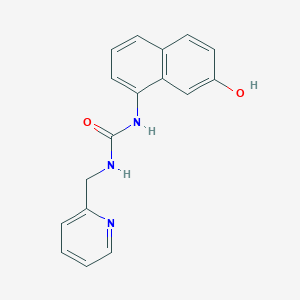
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
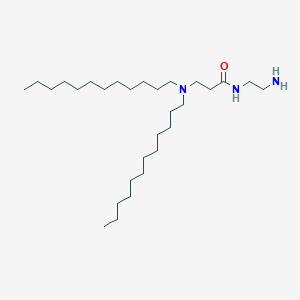
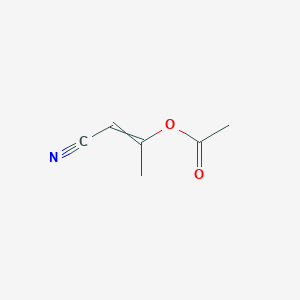
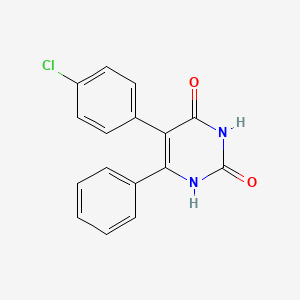
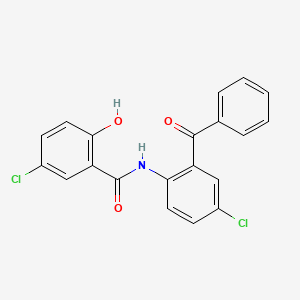
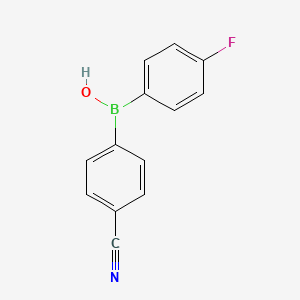
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
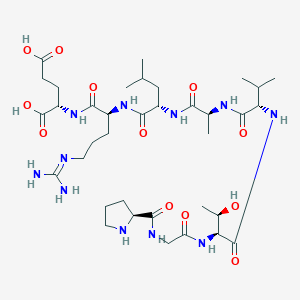
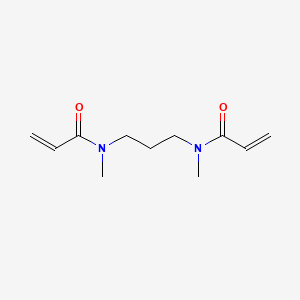
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
